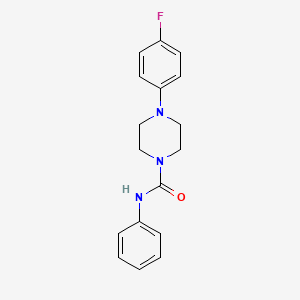

4-(4-fluorophenyl)-N-phenyl-1-piperazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-fluorophenyl)-N-phenyl-1-piperazinecarboxamide is a chemical compound involving arylcycloalkylamines, such as phenyl piperidines and piperazines, and their arylalkyl substituents, which are pharmacophoric groups found in several antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors, indicating a significant role in drug design and synthesis for therapeutic uses (Sikazwe et al., 2009).

Synthesis Analysis

The synthesis of related compounds often involves complex chemical procedures aimed at enhancing their therapeutic efficacy. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, demonstrates the intricate steps involved in synthesizing fluoro-substituted compounds (Qiu et al., 2009).

Molecular Structure Analysis

Piperazine derivatives, including compounds like 4-(4-fluorophenyl)-N-phenyl-1-piperazinecarboxamide, are pivotal in the design of drugs with various therapeutic uses. The molecular structure of these compounds, characterized by a piperazine nucleus, significantly influences their medicinal potential, affecting their pharmacokinetic and pharmacodynamics factors (Rathi et al., 2016).

Chemical Reactions and Properties

The introduction of fluorine atoms into organic compounds, such as the synthesis of fluorine-substituted 1,2,4-triazine and related hetero-polycyclic nitrogen systems, often results in enhanced physical, chemical, and medicinal properties. These improvements include increased stability, hydrophobic effects, and biological activities, which are crucial for the efficacy of pharmaceuticals (Bakhotmah & Al-Otaibi, 2020).

Physical Properties Analysis

The study of piperazine derivatives, including their physical properties, is essential for understanding their behavior in biological systems. For instance, N-dealkylation of arylpiperazine derivatives, a common metabolic pathway for many clinically used drugs, highlights the importance of analyzing these compounds' physical and metabolic characteristics to predict their therapeutic efficacy and safety profile (Caccia, 2007).

Chemical Properties Analysis

Piperazine scaffolds are integral to a vast array of therapeutic drugs due to their diverse chemical properties, which can be modified to enhance drug efficacy and reduce adverse effects. The structural activity relationship (SAR) studies of piperazine and its analogues demonstrate the potential for creating more effective and safer pharmaceuticals by altering the substituents on the piperazine ring (Chaudhary et al., 2023).

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-N-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O/c18-14-6-8-16(9-7-14)20-10-12-21(13-11-20)17(22)19-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCBMQPJQUFCSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-phenyl)-piperazine-1-carboxylic acid phenylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5653508.png)

![2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5653521.png)

![3-isopropyl-7-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5653531.png)

![N-propyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B5653537.png)

![2-(2-methoxyphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5653543.png)

![N-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5653577.png)

![5-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5653582.png)

![N-[3-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5653584.png)